molecular formula C13H20O3 B14430809 Methyl 6-cyclohexylidene-3-oxohexanoate CAS No. 78249-37-3

Methyl 6-cyclohexylidene-3-oxohexanoate

Cat. No.: B14430809
CAS No.: 78249-37-3
M. Wt: 224.30 g/mol
InChI Key: SCIKOJWHTULJHC-UHFFFAOYSA-N
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Description

Methyl 6-cyclohexylidene-3-oxohexanoate is an organic compound with the molecular formula C13H20O3 It is a derivative of hexanoic acid and features a cyclohexylidene group attached to the hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-cyclohexylidene-3-oxohexanoate can be synthesized through the ozonolytic cleavage of cyclohexene. The process involves the following steps :

    Ozonolysis: Cyclohexene is reacted with ozone in the presence of dichloromethane and methanol at -78°C. The reaction forms an ozonide intermediate.

    Reduction: The ozonide intermediate is then treated with a reducing agent such as dimethyl sulfide or zinc to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclohexylidene-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyclohexylidene-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-cyclohexylidene-3-oxohexanoate involves its interaction with various molecular targets:

    Enzymatic Reactions: The compound can act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction.

    Pathways: It may participate in metabolic pathways involving fatty acid derivatives and ketone bodies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-oxohexanoate: A simpler analog without the cyclohexylidene group.

    Methyl 6,6-dimethoxyhexanoate: Contains additional methoxy groups, altering its reactivity and properties.

Uniqueness

Methyl 6-cyclohexylidene-3-oxohexanoate is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity .

Properties

CAS No.

78249-37-3

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 6-cyclohexylidene-3-oxohexanoate

InChI

InChI=1S/C13H20O3/c1-16-13(15)10-12(14)9-5-8-11-6-3-2-4-7-11/h8H,2-7,9-10H2,1H3

InChI Key

SCIKOJWHTULJHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCC=C1CCCCC1

Origin of Product

United States

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